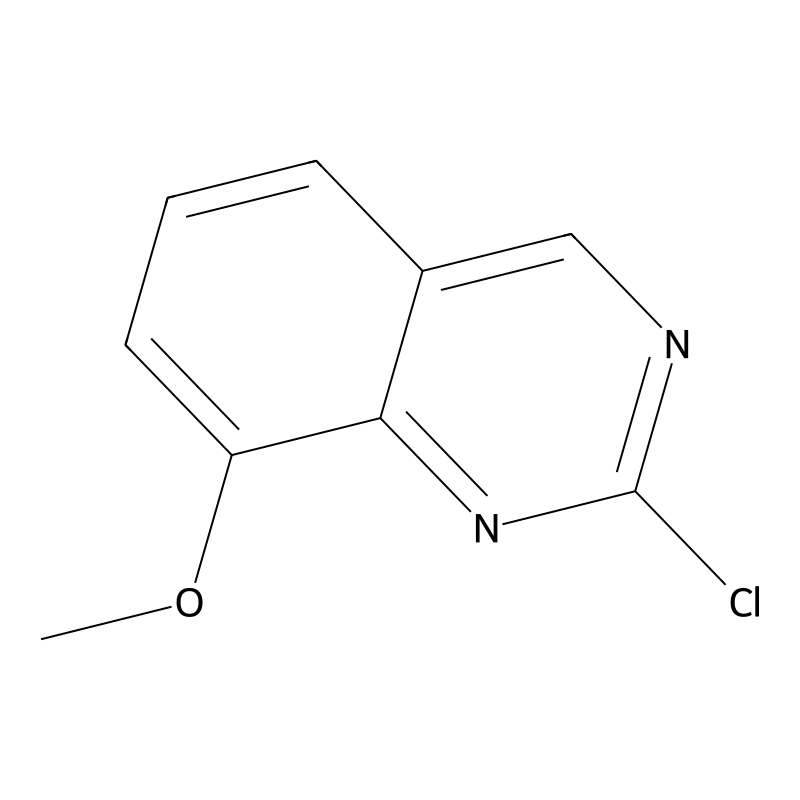

2-Chloro-8-methoxyquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacological Diversification of Quinazoline

Scientific Field: Medicinal Chemistry

Application Summary: Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities.

Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds.

Anticancer Agents with 4-Anilinoquinazoline Scaffolds

Scientific Field: Cancer Research

Application Summary: 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents.

Methods of Application: An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described.

Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro.

2-Chloro-8-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structure that includes a chloro group and a methoxy group at the 2 and 8 positions, respectively. Its molecular formula is with a molecular weight of approximately 208.64 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Oxidation: The methoxy group can be oxidized to form corresponding quinones, typically using reagents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

- Substitution Reactions: The chloro group can be substituted with various nucleophiles (e.g., amines or thiols) in the presence of bases like sodium hydroxide or potassium carbonate, leading to new derivatives.

These reactions allow for the synthesis of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

Research indicates that 2-Chloro-8-methoxyquinazoline possesses a range of biological activities, making it a candidate for further investigation in drug discovery. Its potential activities include:

- Anticancer Properties: Studies have shown that compounds within the quinazoline family can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Wnt/β-catenin pathway.

- Antibacterial and Antiviral Effects: Quinazolines have been explored for their ability to inhibit bacterial growth and viral replication, suggesting potential applications in treating infectious diseases.

The synthesis of 2-Chloro-8-methoxyquinazoline can be achieved through several methods:

- Electrophilic Aromatic Substitution: This method involves introducing chloro and methoxy groups onto an appropriate quinazoline scaffold through electrophilic aromatic substitution reactions.

- Cyclization Reactions: Appropriate aniline derivatives can be cyclized with formamide or formic acid under acidic conditions to form the quinazoline ring.

- Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize reaction conditions, ensuring high yield and purity while minimizing environmental impact.

2-Chloro-8-methoxyquinazoline has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biological Research: Investigated for its role as an enzyme inhibitor or receptor modulator, particularly in cancer research.

- Material Science: Utilized in developing new materials and chemical processes due to its unique structural properties.

Understanding the interactions of 2-Chloro-8-methoxyquinazoline with biological targets is crucial for evaluating its therapeutic potential. Studies often focus on:

- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes involved in disease pathways.

- Receptor Modulation: Analyzing its effects on various receptors that may lead to pharmacological responses.

These studies are essential for elucidating the mechanism of action and therapeutic efficacy of this compound.

Several compounds share structural similarities with 2-Chloro-8-methoxyquinazoline, each exhibiting unique properties and biological activities. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | Two methoxy groups | Anticancer properties |

| 4-Chloro-6,7,8-trimethoxyquinazoline | Three methoxy groups | Antimicrobial activity |

| 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | Benzyloxy substituent | Anti-inflammatory effects |

| 4-Chloro-6,7-dimethoxyquinazolin-2-amine | Amino group at position 2 | Potential neuroprotective effects |

These compounds highlight the diversity within the quinazoline class and underscore the unique structural features that contribute to the distinct biological activities of each derivative.